molecular formula C18H19N3O2 B2442039 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-phenylurea CAS No. 898414-82-9

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-phenylurea

Cat. No.: B2442039
CAS No.: 898414-82-9
M. Wt: 309.369
InChI Key: BEQJJQGHWZLZKT-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-phenylurea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to its specific structural features.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-23-16-10-5-7-14(13-16)20-18(22)21(17-11-6-12-19-17)15-8-3-2-4-9-15/h2-5,7-10,13H,6,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQJJQGHWZLZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N(C2=NCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-phenylurea typically involves the reaction of an isocyanate with an amine. The general synthetic route can be described as follows:

    Starting Materials: Aniline derivatives and isocyanates.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl or methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenated solvents, strong bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-phenylurea would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(3-methoxyphenyl)urea: Lacks the pyrrolidine ring, potentially altering its reactivity and biological activity.

    1-(3,4-Dihydro-2H-pyrrol-5-yl)-3-phenylurea: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

Uniqueness

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-phenylurea is unique due to the presence of both the pyrrolidine ring and the methoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(3,4-Dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-phenylurea is a synthetic organic compound belonging to the urea class. Its unique structure, featuring both a pyrrolidine ring and a methoxyphenyl group, suggests potential biological activities that merit detailed exploration. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of an isocyanate with an amine. The general synthetic route includes:

  • Starting Materials : Aniline derivatives and isocyanates.
  • Reaction Conditions : Conducted in inert solvents like dichloromethane or toluene under reflux conditions.
  • Catalysts : Triethylamine or pyridine may be used to facilitate the reaction.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of similar urea derivatives. For instance, a study evaluated various phenyl urea derivatives against multiple cancer cell lines (A549, HCT-116, PC-3) using the MTT assay. The results indicated significant inhibitory activity, with IC50 values reported for some compounds as low as 2.39 μM for A549 cells .

CompoundIC50 (A549)IC50 (HCT-116)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea2.39 ± 0.10 μM3.90 ± 0.33 μM
Sorafenib (positive control)2.12 ± 0.18 μM2.25 ± 0.71 μM

These findings suggest that compounds structurally related to this compound may possess similar anticancer properties.

The mechanism by which this compound exerts its biological effects is likely through interaction with specific biological targets such as enzymes or receptors. Compounds in this class may modulate enzyme activity by binding to active or allosteric sites, influencing cellular pathways involved in proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of urea derivatives. Modifications in the molecular structure can significantly affect their potency and selectivity:

  • Pyrrolidine Ring : The presence of the pyrrolidine ring may enhance binding affinity to biological targets compared to simpler analogs.
  • Methoxy Group : The methoxy group contributes to solubility and may influence interactions with hydrophobic pockets in proteins.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : A series of phenyl urea derivatives were synthesized and assessed for their antiproliferative activity against various cancer cell lines, demonstrating significant potential as anticancer agents .
  • IDO1 Inhibition : Compounds designed as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) showed varying degrees of inhibitory activity, suggesting that structural modifications can lead to enhanced efficacy against specific targets .

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